Chlorhydrate de 4-(5-phényl-1H-1,2,3-triazol-1-yl)aniline

Vue d'ensemble

Description

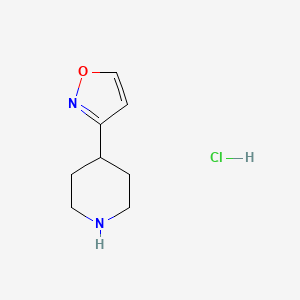

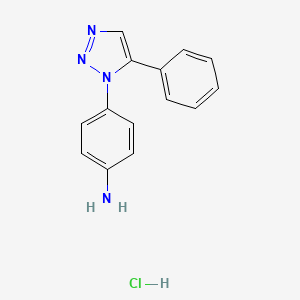

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C14H13ClN4 and its molecular weight is 272.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anticancéreuses

Les composés triazoliques ont été utilisés dans la synthèse de médicaments comme le Létrozole et l'Anastrozole, qui sont approuvés par la FDA pour le traitement du cancer du sein chez les femmes ménopausées. Ces composés agissent en inhibant l'enzyme aromatase, ce qui entraîne une diminution de la production d'œstrogènes, souvent un facteur contributif à la croissance du cancer du sein .

Induction de l'apoptose dans les cellules cancéreuses

Certains dérivés du triazole ont montré la capacité d'induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses. Par exemple, certains composés ont été observés pour induire l'apoptose dans les cellules BT-474, une lignée de cellules cancéreuses du sein, suggérant leur potentiel en tant qu'agents thérapeutiques .

Effets antiprolifératifs

Les dérivés du triazole ont également été remarqués pour leurs effets antiprolifératifs contre diverses lignées de cellules cancéreuses. Par exemple, certains 1,2-benzisoxazoles liés à des 1,2,3-triazoles ont démontré une activité antiproliférative significative contre les cellules de leucémie aiguë myéloïde (LAM) humaines .

Synthèse de nouveaux dérivés

La nature polyvalente des triazoles permet la synthèse de nouveaux dérivés ayant des activités pharmacologiques potentielles. Les chercheurs ont synthétisé divers dérivés du 1,2,4-triazole et les ont évalués pour différentes activités biologiques .

Agents antiviraux

Les dérivés du triazole ont été explorés comme agents antiviraux potentiels. La combinaison structurelle des 1,2,3-triazoles avec d'autres pharmacophores a donné lieu à des composés ayant une activité anti-VIH-1 accrue .

Mécanisme D'action

Target of Action

Similar compounds have shown inhibitory activity against enzymes likecarbonic anhydrase-II and tubulin polymerization . These enzymes play crucial roles in various biological processes, including fluid balance and cell division, respectively.

Mode of Action

It’s suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s function, leading to the desired therapeutic effects.

Biochemical Pathways

Inhibition of enzymes like carbonic anhydrase-ii and tubulin would affect thecarbon dioxide transport and cell division pathways, respectively . The downstream effects would depend on the specific cellular context and could include changes in fluid balance, cell growth, and proliferation.

Pharmacokinetics

Similar compounds have been suggested to have good oral bioavailability . The specific impact of ADME properties on the bioavailability of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

Similar compounds have shown to induce apoptosis in cancer cells and exhibit antimicrobial activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Analyse Biochimique

Biochemical Properties

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity. For instance, the binding affinities of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride with topoisomerase IV and the SARS-CoV-2 main protease have been reported to be in the range of -10.0 to -11.0 kcal/mol and -8.2 to -9.3 kcal/mol, respectively .

Cellular Effects

The effects of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial activity by inhibiting the growth of gram-positive bacteria such as Staphylococcus aureus . Additionally, its impact on cellular metabolism includes the disruption of metabolic pathways essential for bacterial survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function The compound has demonstrated remarkable stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that the compound can have sustained antimicrobial effects, making it a promising candidate for therapeutic applications .

Metabolic Pathways

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound has been shown to affect metabolic flux and metabolite levels, particularly in bacterial cells. Its interaction with enzymes such as topoisomerase IV disrupts DNA replication and transcription, leading to bacterial cell death .

Transport and Distribution

The transport and distribution of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target cells is crucial for its therapeutic efficacy. Studies have shown that the compound can effectively penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its antimicrobial effects .

Subcellular Localization

The subcellular localization of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride is primarily in the cytoplasm, where it interacts with various biomolecules to exert its effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Propriétés

IUPAC Name |

4-(5-phenyltriazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11;/h1-10H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHGIITHGJADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)

![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)